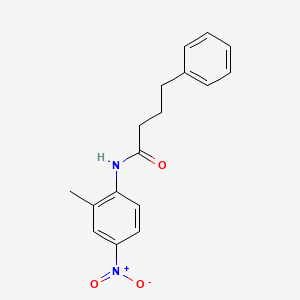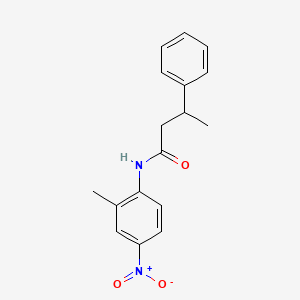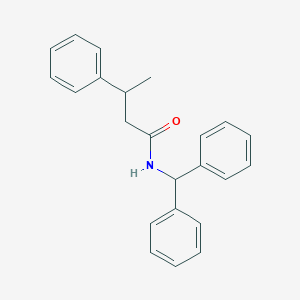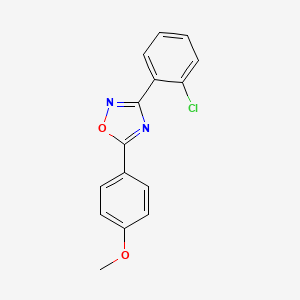
N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide
Übersicht
Beschreibung
N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide, commonly known as MNPA, is a chemical compound that belongs to the class of amide compounds. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
MNPA exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. MNPA also inhibits the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting the activity of COX-2 and AChE, MNPA reduces inflammation, pain, and fever, and improves cognitive function.
Biochemical and Physiological Effects
MNPA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MNPA also reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. MNPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. MNPA is also highly soluble in organic solvents such as DMF and DMSO, which makes it easy to dissolve and handle in experiments. However, MNPA has some limitations for lab experiments. It is not very water-soluble, which limits its use in aqueous solutions. MNPA also has a relatively short half-life, which means that it may degrade quickly in vivo.
Zukünftige Richtungen
There are several future directions for research on MNPA. One direction is to study its potential use as a drug for the treatment of cancer. MNPA has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy and safety as a cancer drug. Another direction is to study its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MNPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, further research is needed to determine the optimal dosage and administration route of MNPA for its potential therapeutic applications.
Conclusion
In conclusion, MNPA is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. It is easy to synthesize and purify, and it has been extensively studied for its anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been studied for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to determine its efficacy and safety as a therapeutic agent for these diseases.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been studied for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MNPA has been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta peptides, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-12-15(19(21)22)10-11-16(13)18-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURSMZCIVMWGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3978953.png)
![ethyl {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3978964.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978969.png)
![ethyl 4-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3978981.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3978988.png)



![6-methoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3979010.png)



![{4-benzyl-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B3979031.png)
![2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3979040.png)